molecular formula C19H17N3O3S B2814211 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide CAS No. 952964-02-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide

Cat. No. B2814211
CAS RN: 952964-02-2
M. Wt: 367.42
InChI Key: TYLAAKBSIPQCFZ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Compounds in Medicinal Chemistry

Five-membered heterocycles, such as furan and thiophene, are significant in drug design, serving as structural units in various bioactive molecules. The review by Ostrowski (2022) emphasizes the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This research provides insights into the structural modifications aimed at achieving favorable activity and selectivity in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs, highlighting the potential application area of the specified compound in medicinal chemistry Ostrowski, 2022.

Heterocycle-Substituted Compounds in Drug Synthesis

Kamneva et al. (2018) discuss the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to a diverse array of compounds including amides, pyrrolones, and benzofurans. This review suggests that the structure of initial reagents, the strength of nucleophilic agents, and reaction conditions significantly influence the reaction outcomes. Such studies underscore the versatility of heterocycle-substituted compounds in synthesizing a broad range of bioactive molecules, potentially including the specified compound for various biological applications Kamneva, Anis’kova, & Egorova, 2018.

Biomass Conversion to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) review advances in the synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from plant biomass, highlighting the potential of furan derivatives as sustainable feedstocks for the chemical industry. This review indicates the broader context of using furan-based compounds, like the specified compound, in developing sustainable materials, fuels, and chemicals Chernyshev, Kravchenko, & Ananikov, 2017.

Xylan Derivatives in Biopolymer Research

Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into ethers and esters with specific functional properties, emphasizing the role of chemical modifications in developing new materials with desired functionalities. This research opens up possibilities for applying the specified compound in biopolymer research, potentially leading to innovative materials with specific bioactive or material properties Petzold-Welcke, Schwikal, Daus, & Heinze, 2014.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLAAKBSIPQCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide

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